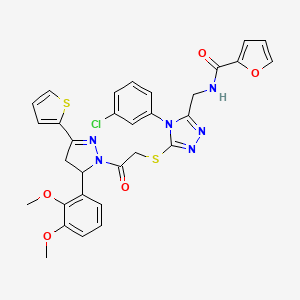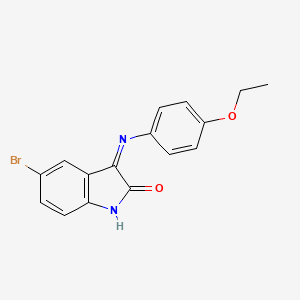![molecular formula C15H16N4O B2601642 7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 306979-70-4](/img/structure/B2601642.png)
7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C15H16N4O. It is a member of the triazolopyrimidine family, characterized by a triazole ring fused to a pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Safety and Hazards
The safety information for “7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response and cell proliferation .
Mode of Action
Similar compounds have been shown to inhibit their targets, thereby disrupting their normal function . This inhibition could result in changes in cellular processes, potentially leading to the desired therapeutic effects.
Biochemical Pathways
Given its potential targets, it may affect pathways related to immune response and cell proliferation . The downstream effects of these disruptions would depend on the specific pathway and the role of the inhibited target within that pathway.
Result of Action
Based on its potential targets, it could lead to changes in immune response and cell proliferation .
Biochemische Analyse
Biochemical Properties
7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs) . These interactions are crucial as they can modulate cell cycle progression and inflammatory responses. The compound’s binding affinity to these enzymes is attributed to its unique triazolopyrimidine scaffold, which allows for specific interactions with the active sites of these enzymes.
Cellular Effects
The effects of 7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can induce apoptosis by inhibiting CDKs, leading to cell cycle arrest. Additionally, it can modulate inflammatory pathways by inhibiting JAKs, thereby reducing the production of pro-inflammatory cytokines. These effects highlight the compound’s potential as a therapeutic agent in cancer and inflammatory diseases.
Molecular Mechanism
The molecular mechanism of action of 7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its binding interactions with specific biomolecules. The compound binds to the active sites of CDKs and JAKs, inhibiting their enzymatic activity . This inhibition leads to a cascade of downstream effects, including the suppression of cell proliferation and inflammation. The triazolopyrimidine scaffold of the compound allows for high-affinity binding, making it a potent inhibitor of these enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDKs and JAKs, leading to sustained suppression of cell proliferation and inflammation in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDKs and JAKs without causing significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. The interaction with metabolic enzymes can also affect the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and spleen. Its distribution pattern is influenced by its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of 7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes . Additionally, it can be found in the nucleus, where it may influence gene expression. The compound’s localization is directed by specific targeting signals and post-translational modifications.
Vorbereitungsmethoden
The synthesis of 7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-dimethylphenol with ethyl bromoacetate to form an intermediate, which is then reacted with 1,2,4-triazole and a suitable base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine include other triazolopyrimidines and phenoxyethyl derivatives. Some examples are:
7-[1-(4-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a methoxy group instead of dimethyl groups, which can affect its chemical reactivity and biological activity.
7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyridine:
The uniqueness of this compound lies in its specific substitution pattern and the combination of the triazole and pyrimidine rings, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-6-11(2)8-13(7-10)20-12(3)14-4-5-16-15-17-9-18-19(14)15/h4-9,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLOIJPDFNPVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C2=CC=NC3=NC=NN23)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2601562.png)
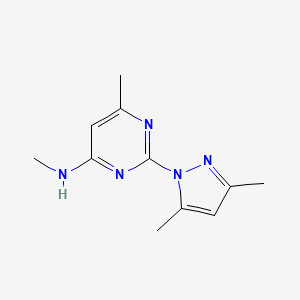
![2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2601564.png)
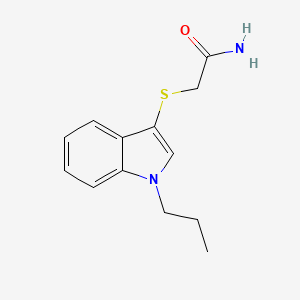
![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2601567.png)
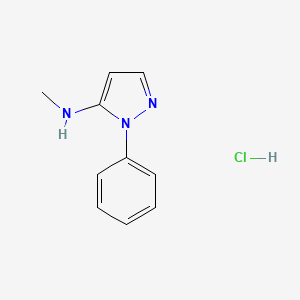
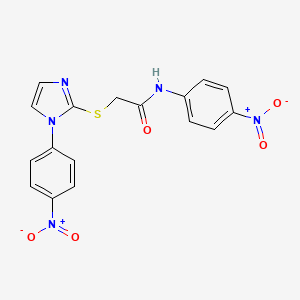
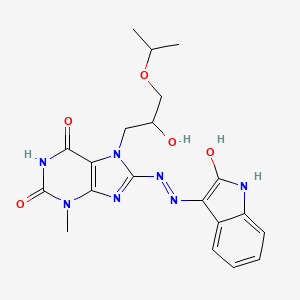
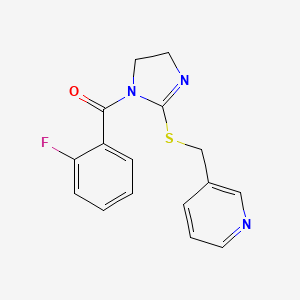
![1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane](/img/structure/B2601576.png)
